molecular formula C12H10N2O2 B13937611 3-m-Tolyl-pyrazine-2-carboxylic acid

3-m-Tolyl-pyrazine-2-carboxylic acid

Cat. No.: B13937611
M. Wt: 214.22 g/mol
InChI Key: IMKZWUOBKVALKY-UHFFFAOYSA-N
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Description

3-m-Tolyl-pyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family. Pyrazines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the pyrazine ring at the 3-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-m-Tolyl-pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with a tolyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the tolyl group with a halogenated pyrazine-2-carboxylic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-m-Tolyl-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the tolyl moiety can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-carboxy-pyrazine-2-carboxylic acid.

    Reduction: Formation of 3-m-Tolyl-pyrazine-2-methanol or 3-m-Tolyl-pyrazine-2-carbaldehyde.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.

Scientific Research Applications

3-m-Tolyl-pyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-m-Tolyl-pyrazine-2-carboxylic acid in biological systems is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its structural similarity to pyrazinamide suggests that it may inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.

    3-Phenyl-pyrazine-2-carboxylic acid: Another derivative with a phenyl group instead of a tolyl group.

    2,3-Pyrazinedicarboxylic acid: A compound with two carboxylic acid groups on the pyrazine ring.

Uniqueness

3-m-Tolyl-pyrazine-2-carboxylic acid is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. The methyl group on the tolyl moiety can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-methylphenyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16)

InChI Key

IMKZWUOBKVALKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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